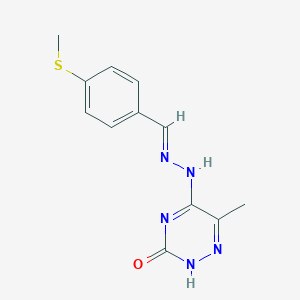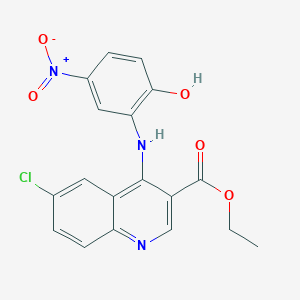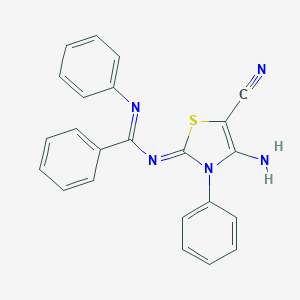
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide, also known as CT99021, is a small molecule inhibitor that has gained significant attention in the scientific research community. It is widely used in the study of various biological processes and diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and modulates various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The inhibition of GSK-3 by N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been shown to have various effects, including the promotion of cell survival, the induction of cell differentiation, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In diabetes, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can promote neuronal survival and inhibit neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit GSK-3 activity. It is also relatively stable and can be stored for extended periods. However, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has some limitations, including its potential off-target effects, which can affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide treatment may vary depending on the experimental system and the specific biological process under investigation.
Direcciones Futuras
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has significant potential for future research in various areas, including cancer, diabetes, and neurodegenerative disorders. Some of the possible future directions include:
1. Investigating the role of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide in the regulation of the immune system and inflammation.
2. Developing more specific and potent GSK-3 inhibitors based on the structure of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide.
3. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide in combination with other drugs or therapies to enhance their efficacy.
5. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide as a tool for stem cell research and regenerative medicine.
In conclusion, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide is a small molecule inhibitor that has significant potential for scientific research in various biological processes and diseases. Its inhibition of GSK-3 has been shown to modulate various signaling pathways and have various biochemical and physiological effects. While N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has some limitations, it remains a valuable tool for investigating the role of GSK-3 in different biological systems. Future research on N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide is likely to provide valuable insights into the regulation of cellular processes and the development of novel therapeutic strategies.
Métodos De Síntesis
The synthesis of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide involves a series of chemical reactions that result in the formation of a thiazole ring and an imidazole ring. The detailed synthesis method is beyond the scope of this paper, but it has been extensively described in the literature. The final product is a white crystalline powder with a molecular weight of 381.44 g/mol.
Aplicaciones Científicas De Investigación
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been widely used in scientific research to investigate various biological processes and diseases. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in multiple signaling pathways. By inhibiting GSK-3, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can modulate various cellular processes, including cell growth, differentiation, apoptosis, and metabolism.
Propiedades
Nombre del producto |
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide |
|---|---|
Fórmula molecular |
C23H17N5S |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2-ylidene)-N//'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C23H17N5S/c24-16-20-21(25)28(19-14-8-3-9-15-19)23(29-20)27-22(17-10-4-1-5-11-17)26-18-12-6-2-7-13-18/h1-15H,25H2 |
Clave InChI |
NZSHYUJYQGYHFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=C(S3)C#N)N)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=C(S3)C#N)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



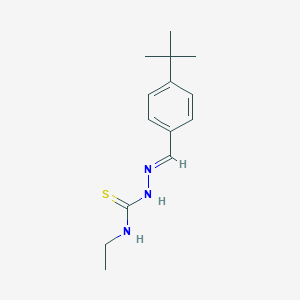
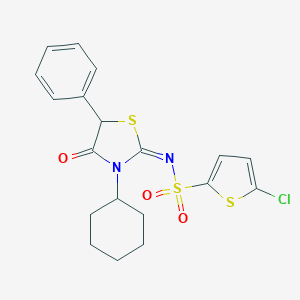
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
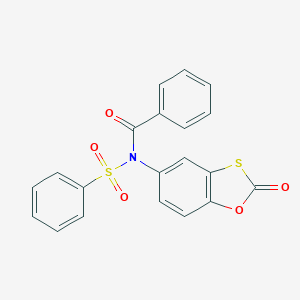
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B254710.png)
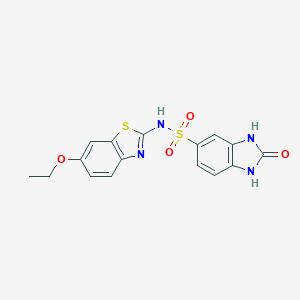
![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3,4-dimethoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254715.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-ethoxy-4-hydroxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254718.png)
![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)
